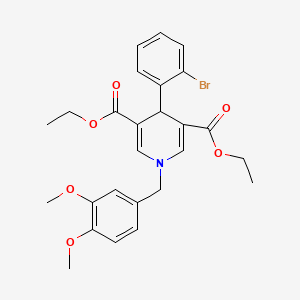![molecular formula C20H15Cl2NO5 B6126954 N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B6126954.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide, commonly known as BDF 6108, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDF 6108 is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in metabolic regulation and energy homeostasis.
Scientific Research Applications
BDF 6108 has been extensively studied for its potential therapeutic applications in various fields of medicine, including metabolic disorders, cardiovascular diseases, and cancer. PPARδ agonists have been shown to improve insulin sensitivity and glucose metabolism, making them a promising target for the treatment of type 2 diabetes. BDF 6108 has also been found to have cardioprotective effects, reducing inflammation and oxidative stress in the heart. Additionally, studies have shown that PPARδ agonists like BDF 6108 can inhibit the growth and proliferation of cancer cells, making them a potential treatment option for certain types of cancer.
Mechanism of Action
BDF 6108 is a selective agonist for PPARδ, a nuclear receptor that regulates gene expression in response to ligand binding. When BDF 6108 binds to PPARδ, it induces a conformational change that allows it to form a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences in the promoter regions of target genes, leading to changes in gene expression.
Biochemical and Physiological Effects:
BDF 6108 has been found to have a variety of biochemical and physiological effects. In animal studies, BDF 6108 has been shown to improve glucose tolerance and insulin sensitivity, reduce inflammation and oxidative stress in the heart, and inhibit the growth and proliferation of cancer cells. Additionally, BDF 6108 has been found to increase fatty acid oxidation and reduce lipid accumulation in the liver.
Advantages and Limitations for Lab Experiments
One advantage of using BDF 6108 in lab experiments is its high selectivity for PPARδ, which allows for more specific targeting of this receptor compared to other PPAR agonists. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues besides the target tissue. Additionally, the optimal dosage and administration route for BDF 6108 in animal models is still being investigated.
Future Directions
There are several potential future directions for research on BDF 6108. One area of interest is the development of more potent and selective PPARδ agonists that can be used to target specific tissues and diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for BDF 6108 in animal models, as well as its safety and efficacy in human clinical trials. Finally, research on the mechanisms underlying the cardioprotective and anti-cancer effects of BDF 6108 could lead to the development of new therapies for these conditions.
Synthesis Methods
The synthesis of BDF 6108 involves several steps, starting with the reaction of 2,4-dichlorophenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 1,3-benzodioxole-5-carboxaldehyde to form the benzodioxole intermediate. The final step involves the reaction of the benzodioxole intermediate with 2-furancarboxylic acid chloride to form BDF 6108.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO5/c21-13-2-5-16(15(22)8-13)25-10-14-3-6-18(28-14)20(24)23-9-12-1-4-17-19(7-12)27-11-26-17/h1-8H,9-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWKCCBKSSYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)
![3-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6126885.png)
![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)
![1-(3,4-difluorobenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6126894.png)
![2-methyl-6-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B6126899.png)
![3-cyclopropyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6126903.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6126920.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B6126959.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6126960.png)
![1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride](/img/structure/B6126963.png)